
Phenanthrene-2,6-diyldiboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene-2,6-diyldiboronic acid is an organic compound that belongs to the class of boronic acids It is derived from phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenanthrene-2,6-diyldiboronic acid can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of phenanthrene-2,6-dibromide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, making it highly efficient and widely used in organic synthesis .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: Phenanthrene-2,6-diyldiboronic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene using reagents like sodium and isopentanol.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide in acetic acid.
Reduction: Sodium in isopentanol, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthrenequinone, diphenic acid.
Reduction: 9,10-dihydrophenanthrene.
Substitution: 9-nitrophenanthrene, 2-phenanthrenesulphonic acid.
Applications De Recherche Scientifique
Phenanthrene-2,6-diyldiboronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biological assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Mécanisme D'action
Phenanthrene-2,6-diyldiboronic acid can be compared with other boronic acid derivatives and polycyclic aromatic hydrocarbons:
Phenanthrenequinone: An oxidized form of phenanthrene, used as an oxidizing agent and in the synthesis of dyes.
Phenanthridine: A nitrogen-containing analog of phenanthrene, used in the synthesis of pharmaceuticals.
Phenanthrenequinone: Similar in structure but differs in reactivity and applications.
Uniqueness: this compound is unique due to its dual boronic acid functionality, which enhances its reactivity and versatility in organic synthesis. This makes it particularly valuable in the development of new materials and chemical processes .
Comparaison Avec Des Composés Similaires
- Phenanthrenequinone
- Phenanthridine
- Phenanthrenequinone
Propriétés
Formule moléculaire |
C14H12B2O4 |
|---|---|
Poids moléculaire |
265.9 g/mol |
Nom IUPAC |
(6-boronophenanthren-2-yl)boronic acid |
InChI |
InChI=1S/C14H12B2O4/c17-15(18)11-5-6-13-10(7-11)2-1-9-3-4-12(16(19)20)8-14(9)13/h1-8,17-20H |
Clé InChI |
NNEALKMIRCAEKU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C3=C(C=CC(=C3)B(O)O)C=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
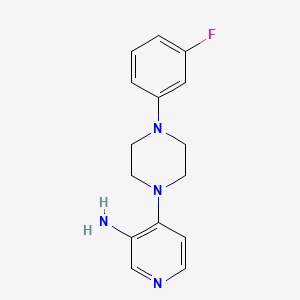
![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)
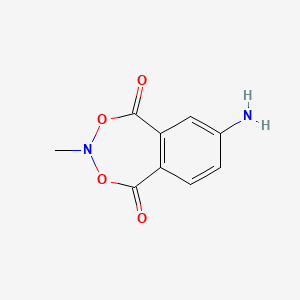
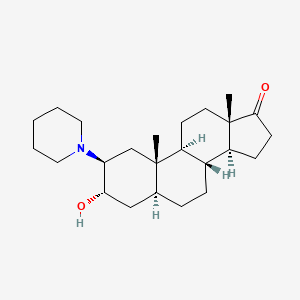
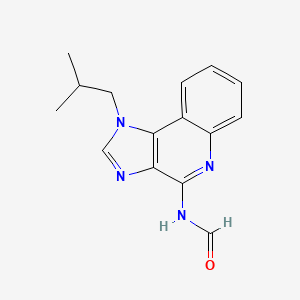
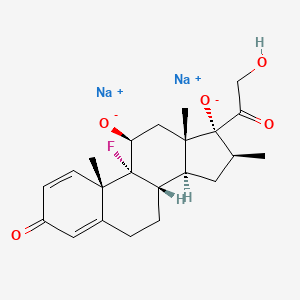
![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)
![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)


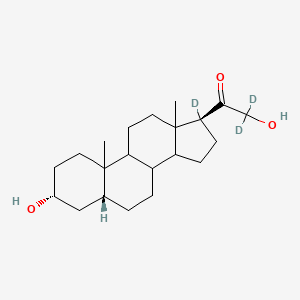
![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
